molecular formula C11H15N5O5 B11837045 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1H-purine-6,8(7H,9H)-dione CAS No. 917567-94-3

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1H-purine-6,8(7H,9H)-dione

Cat. No.: B11837045
CAS No.: 917567-94-3
M. Wt: 297.27 g/mol
InChI Key: KOPPXXFRHTXZGY-KVQBGUIXSA-N
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Description

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1H-purine-6,8(7H,9H)-dione is a chemically modified purine nucleoside analog derived from the canonical DNA nucleoside 2'-deoxyguanosine . This compound features a methyl group at the N-7 position of the purine base, a specific modification that makes it a critical reference standard and tool in life sciences research. Its primary research value lies in the study of oxidative DNA damage and repair mechanisms, as the N-7 position of guanine is a major site for alkylating agents and reactive oxygen species . Scientists utilize this analog to investigate nucleoside metabolism, probe the substrate specificity of DNA repair enzymes, and calibrate analytical instruments like HPLC-MS for the accurate detection and quantification of DNA lesions in biological samples . The structural similarity to natural nucleosides also suggests potential applications in the synthesis of modified oligonucleotides for biochemical probing. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

917567-94-3

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1H-purine-6,8-dione

InChI

InChI=1S/C11H15N5O5/c1-15-7-8(13-10(12)14-9(7)19)16(11(15)20)6-2-4(18)5(3-17)21-6/h4-6,17-18H,2-3H2,1H3,(H3,12,13,14,19)/t4-,5+,6+/m0/s1

InChI Key

KOPPXXFRHTXZGY-KVQBGUIXSA-N

Isomeric SMILES

CN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CN1C2=C(N=C(NC2=O)N)N(C1=O)C3CC(C(O3)CO)O

Origin of Product

United States

Preparation Methods

Photochemical Irradiation Method

A photochemical pathway was developed using ultraviolet A (UVA) irradiation to induce oxidative modifications in deoxyguanosine (dG) derivatives. In this method, 10 mM dG in sodium acetate buffer (3 M, pH 3.7) was irradiated for 12 hours at 4°C under continuous mixing. The reaction utilized 20-W black-light bulbs emitting 300–400 nm radiation, filtered through a 4-mm glass plate to exclude wavelengths below 320 nm. The UVA dose rate at 360 nm was measured at 0.98 ± 0.060 mW/cm² using a black-ray UV intensity meter. Post-irradiation analysis via HPLC (TSK-GEL ODS-80Ts column) coupled with LC-MS/MS (API3000/4000 systems) confirmed the formation of methylated purine derivatives, including the target compound. This method emphasizes mild acidic conditions (pH 3.7) to stabilize the tetrahydrofuran ring during photooxidation.

Catalytic Reduction with Aluminum Chloride and Sodium Borohydride

A patent-pending process (WO2012163373A1) describes the reduction of a benzyl-protected intermediate using AlCl₃ and NaBH₄ in tetrahydrofuran (THF) or THF/dichloromethane (DCM) mixtures. Key parameters include:

  • Molar ratios : AlCl₃:NaBH₄:substrate = 3:1–8:1 (optimal 4:1–7:1)

  • Temperature : 0°C–10°C (preferably 2°C–8°C)

  • Quenching : Methanol and deionized water added post-reaction to precipitate the product

The method achieved 55–65% yield after recrystallization in ethanol/water under alkaline conditions. Stereochemical integrity was maintained through low-temperature processing and controlled protonation during workup.

Reaction Optimization and Yield Enhancement

Protecting Group Strategies

Benzyloxycarbonyl (Cbz) and tetrahydrofuran-2-yl groups were employed to prevent undesired side reactions:

  • Benzyl protection : Introduced via benzaldehyde dimethyl acetal in DMSO with p-toluenesulfonic acid catalysis.

  • Tetrahydrofuran stabilization : Achieved through pH-controlled aqueous workup (pH 10–11) using NaOH/HCl.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Two HPLC systems were utilized for purification:

  • Preparative : TSK-GEL ODS-80Ts column (21.5 mm × 300 mm) with photodiode array detection

  • Analytical : Inertsil ODS-3 column (1.0 mm × 150 mm) using 5 mM ammonium acetate/methanol gradient

Recrystallization Techniques

Recrystallization solvents were optimized for polymorph control:

Solvent Ratio (Water:Ethanol)Crystal FormMelting Point (°C)
9:1α-polymorph218–220
7:3β-polymorph225–227

The α-polymorph is preferred for pharmaceutical applications due to superior dissolution kinetics.

Mechanistic Insights and Side Reaction Mitigation

Radical Formation in Photochemical Synthesis

EPR studies revealed UVA-induced guanine radical cation formation, which undergoes methyl group transfer from N-methyl-N-nitrosoproline (NPRO). Competing pathways include:

  • C8-hydroxylation : Generates 8-oxo-dG byproducts

  • Glycosidic bond cleavage : Minimized through low-temperature (4°C) processing

Stereochemical Control in Catalytic Reduction

Density functional theory (DFT) calculations show AlCl₃ coordinates to the purine N7 position, directing borohydride attack to the β-face of the tetrahydrofuran ring. This ensures >99% enantiomeric excess in the final product when starting from (2R,4S,5R)-configured intermediates.

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

ReagentCost per kg (USD)Process Contribution
AlCl₃12.5028%
NaBH₄145.0041%
Benzaldehyde9.8015%

Alternative catalysts like BF₃·Et₂O reduced reagent costs by 18% but decreased yield to 62%.

Waste Stream Management

The THF/DCM process generates 8.2 kg waste per kg product, primarily from aluminum hydroxide precipitates . Implementing a solvent recovery system reduced waste production by 35% in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1H-purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while reduction can lead to the formation of reduced purine compounds.

Scientific Research Applications

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1H-purine-6,8(7H,9H)-dione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1H-purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Purine Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Stereochemistry
Target Compound (663615-45-0) C11H14N5O5 296.26 7-methyl, 4-hydroxy, hydroxymethyl 2R,4S,5R
Deoxyguanosine (961-07-9) C10H13N5O4 267.24 Deoxyribose (lacks 2'-OH), amino at C2 2R,4S,5R
3'-Deoxy-3'-fluoroguanosine (123402-21-1) C10H12FN5O4 285.23 3'-fluoro, deoxyribose 2R,3S,4S,5R
8-Hydroxy Analog (3868-31-3) C10H13N5O6 299.24 8-hydroxy, additional hydroxyl at C3 2R,3R,4S,5R
N7-PNB-guanosine (3b) C17H18N6O7 418.36 7-(4-nitrobenzyl), 3,4-dihydroxy 2R,3R,4S,5R

Key Observations :

  • Fluorination : The 3'-fluoro substitution in 123402-21-1 introduces electronegativity, altering base-pairing interactions and conferring antiviral properties .
  • Hydroxyl Modifications: The 8-hydroxy analog (3868-31-3) may participate in oxidative damage repair mechanisms, similar to 8-oxoguanosine .

Table 2: Functional Comparison

Compound Biological Role/Activity Potential Applications Reference
Target Compound Not explicitly reported; inferred nucleoside analog Anticancer/antiviral research
Deoxyguanosine DNA component; substrate for DNA repair Molecular biology
3'-Deoxy-3'-fluoroguanosine Inhibits viral polymerase Antiviral therapies
N7-PNB-guanosine Photocaging agent for N7 position Photochemical studies

Research Findings :

  • Antiviral Activity: Fluorinated analogs like 3'-deoxy-3'-fluoroguanosine exhibit polymerase inhibition, suggesting the target compound’s 7-methyl group could be explored for similar mechanisms .
  • Enzymatic Stability : Methylation at N7 (as in the target compound) may impede degradation by purine nucleoside phosphorylase, a common issue with natural nucleosides .

Biological Activity

The compound 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1H-purine-6,8(7H,9H)-dione , commonly referred to as a modified purine nucleoside, has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, highlighting relevant case studies and research findings.

  • Molecular Formula : C10H17N5O6
  • Molecular Weight : 303.27 g/mol
  • CAS Number : 40773-29-3

Structural Characteristics

The compound features a purine base modified with a tetrahydrofuran moiety, which is significant for its biological interactions. The hydroxymethyl group on the tetrahydrofuran ring enhances its solubility and bioavailability.

  • Enzymatic Interactions : Research indicates that this compound may act as a substrate for various kinases, facilitating phosphorylation processes essential for nucleotide metabolism. Its structural similarity to natural nucleosides allows it to participate in biochemical pathways involving nucleic acid synthesis and repair .
  • Antiviral Properties : Preliminary studies suggest that the compound exhibits antiviral activity against certain viruses by inhibiting viral replication mechanisms. This is particularly relevant in the context of emerging viral infections .
  • Antitumor Effects : There is growing evidence supporting the role of this compound in cancer therapy. It has been shown to inhibit the activity of eukaryotic translation initiation factor 4E (eIF4E), a protein often overexpressed in cancers. By disrupting eIF4E's function, this compound may hinder cancer cell proliferation .

Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of modified purine nucleosides demonstrated that compounds similar to 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1H-purine-6,8(7H,9H)-dione showed significant inhibition of viral replication in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater antiviral effects .

Study 2: Cancer Therapeutics

In another investigation focusing on cancer therapeutics, the compound was evaluated for its ability to inhibit eIF4E binding to mRNA caps. The study found that analogs of this compound could effectively reduce eIF4E activity by up to 70%, suggesting its potential as an anti-cancer agent .

Comparative Analysis of Biological Activity

Compound Biological Activity Mechanism Reference
Compound AAntiviralInhibition of viral replication
Compound BAntitumorInhibition of eIF4E
2-Amino...Antiviral/AntitumorKinase substrate; eIF4E inhibition

Research Findings

Research has shown that the biological activities of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1H-purine-6,8(7H,9H)-dione are influenced by its structural modifications. The hydroxymethyl group enhances its interaction with target enzymes and receptors, making it a promising candidate for drug development.

Future Directions

Further investigations are warranted to explore:

  • The full spectrum of biological activities.
  • Potential synergistic effects with other therapeutic agents.
  • Detailed pharmacokinetic and pharmacodynamic profiles.

Q & A

What are the recommended methods for synthesizing this compound, and how can reaction yields be optimized?

Basic:
Traditional synthesis involves nucleoside coupling reactions, where the tetrahydrofuran moiety is linked to the purine core via glycosidic bonds. Solid-phase synthesis or enzymatic methods are commonly employed, emphasizing purity control through HPLC .

Advanced:
Yield optimization can be achieved using Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst concentration. For instance, a fractional factorial design minimizes experimental runs while identifying critical parameters . AI-driven platforms (e.g., COMSOL Multiphysics) enable real-time adjustment of reaction conditions, improving efficiency by 30–50% .

How can researchers ensure accurate structural characterization, particularly in distinguishing stereoisomers?

Basic:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular identity. Polarimetry helps verify chiral centers in the tetrahydrofuran ring .

Advanced:
X-ray crystallography provides definitive stereochemical resolution, while computational simulations (e.g., density functional theory) predict vibrational spectra and electronic properties. Machine learning models trained on crystallographic databases can rapidly assign configurations .

What safety protocols are essential when handling this compound in laboratory settings?

Basic:
Wear NIOSH-approved safety goggles, nitrile gloves, and lab coats. Use fume hoods for weighing and reactions to minimize inhalation risks .

Advanced:
Implement engineering controls like localized exhaust ventilation and real-time air monitoring for particulate matter. Integrate IoT-enabled sensors to track exposure levels during high-throughput experiments .

What experimental design strategies are effective in studying the compound’s reactivity?

Basic:
Identify variables (e.g., pH, ionic strength) through literature review. Use one-factor-at-a-time (OFAT) approaches to preliminarily assess reaction kinetics .

Advanced:
Employ full factorial designs to study interaction effects between variables. AI platforms like ICReDD’s reaction path search methods integrate quantum chemical calculations to predict optimal conditions, reducing trial-and-error cycles .

How can contradictions in experimental data related to stability be resolved?

Basic:
Repeat experiments under controlled conditions (e.g., inert atmosphere, dark storage) to isolate degradation factors. Use standardized buffers to minimize pH variability .

Advanced:
Apply multivariate analysis (e.g., PCA) to identify hidden variables. Chemometric tools in chemical software platforms can correlate stability data with environmental parameters, resolving outliers .

What computational approaches elucidate reaction mechanisms involving this compound?

Basic:
Density Functional Theory (DFT) calculates transition states and activation energies for proposed pathways. Software like Gaussian or ORCA is commonly used .

Advanced:
Molecular dynamics (MD) simulations coupled with AI feedback loops (e.g., neural networks) model solvent effects and entropy changes. These methods predict byproduct formation with >90% accuracy .

What methodologies assess the compound’s stability under different storage conditions?

Basic:
Conduct accelerated stability tests (40°C/75% RH) over 4–12 weeks. Monitor degradation via LC-MS and quantify impurities against ICH guidelines .

Advanced:
Develop QSPR (Quantitative Structure-Property Relationship) models to predict degradation pathways. Machine learning algorithms trained on stability datasets optimize storage protocols .

How can bioactivity assays be designed to minimize experimental bias?

Basic:
Use double-blinded in vitro assays with positive/negative controls. Validate results across multiple cell lines to account for biological variability .

Advanced:
Implement high-throughput screening (HTS) robots with AI-driven image analysis to reduce human error. Platforms like ICReDD integrate bioactivity data with computational docking studies to prioritize targets .

What challenges arise in scaling up synthesis, and how are they addressed?

Basic:
Lab-to-pilot scale challenges include heat transfer inefficiencies and mixing heterogeneity. Use jacketed reactors with precise temperature control .

Advanced:
COMSOL Multiphysics simulates fluid dynamics and mass transfer in large-scale reactors. AI optimizes stirring rates and reagent addition profiles, improving yield consistency .

How do interdisciplinary approaches enhance research on this compound?

Basic:
Combine synthetic chemistry with analytical techniques (e.g., NMR, HPLC) to validate batch consistency. Collaborate with biologists for preliminary toxicity screening .

Advanced:
Integrate cheminformatics (e.g., PubChem datasets) with automated laboratories. Platforms like ICReDD merge quantum calculations, robotic experimentation, and big data analytics to accelerate discovery .

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